1,5-Dibromo-2-methoxy-3-nitrobenzene
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Overview
Description
1,5-Dibromo-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO3 and a molecular weight of 310.93 g/mol . It is a derivative of benzene, substituted with two bromine atoms, a methoxy group, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-methoxy-3-nitrobenzene can be synthesized from 3,5-dibromonitrobenzene through a series of chemical reactions . The synthetic route typically involves the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of bromine atoms to the benzene ring.
Methoxylation: Introduction of the methoxy group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale production. These methods often use catalysts and specific reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of derivatives with different substituents.
Reduction: Formation of 1,5-dibromo-2-methoxy-3-aminobenzene.
Oxidation: Formation of 1,5-dibromo-2-formyl-3-nitrobenzene.
Scientific Research Applications
1,5-Dibromo-2-methoxy-3-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2-methoxy-3-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the bromine atoms and methoxy group can influence the compound’s reactivity and binding affinity . These interactions can lead to various biological effects, including enzyme inhibition and modulation of protein functions .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-5-methoxy-3-nitrobenzene: Similar structure but different substitution pattern.
1,3-Dibromo-2-methoxy-4-nitrobenzene: Another isomer with different positions of substituents.
Uniqueness
1,5-Dibromo-2-methoxy-3-nitrobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring makes it a versatile compound for various chemical transformations .
Properties
Molecular Formula |
C7H5Br2NO3 |
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Molecular Weight |
310.93 g/mol |
IUPAC Name |
1,5-dibromo-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 |
InChI Key |
DKLXFVJCALPSBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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